molecular formula C10H9F3OS B6163934 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 178462-92-5

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6163934
CAS No.: 178462-92-5
M. Wt: 234.2
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Description

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that contains a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenacyl bromide
  • 4-(trifluoromethyl)acetophenone
  • 2-(methylsulfanyl)acetophenone

Uniqueness

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of the trifluoromethyl and methylsulfanyl groups, which impart distinct electronic and steric properties. This combination enhances its stability and reactivity compared to similar compounds .

Properties

CAS No.

178462-92-5

Molecular Formula

C10H9F3OS

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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